Propionic anhydride-d10

Beschreibung

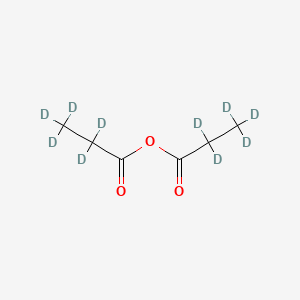

Propionic anhydride-d10 (CAS: 870471-31-1) is a deuterated derivative of propionic anhydride, where ten hydrogen atoms are replaced with deuterium. Its molecular formula is (CD₃CD₂CO)₂O, with a molecular weight of 140.20 g/mol . This isotopic labeling makes it invaluable in quantitative mass spectrometry (MS) workflows, particularly for histone analysis, where it serves as a derivatization agent to enhance accuracy in peptide quantification . Unlike non-deuterated propionic anhydride, the deuterium substitution minimizes isotopic interference during MS, enabling precise comparative studies of post-translational modifications .

Eigenschaften

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanoyl 2,2,3,3,3-pentadeuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVAMUWZEOHJOQ-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OC(=O)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731122 | |

| Record name | (~2~H_5_)Propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870471-31-1 | |

| Record name | (~2~H_5_)Propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870471-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propionic anhydride-d10 can be synthesized by the dehydration of propionic acid using ketene. The reaction is as follows: [ 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{CH}_2=\text{C}=\text{O} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{CH}_3\text{CO}_2\text{H} ] In this case, the deuterated form would involve the use of deuterated propionic acid and deuterated ketene .

Industrial Production Methods

Industrial production of this compound involves the thermal dehydration of deuterated propionic acid, driving off the water by distillation. This method ensures a high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Propionic anhydride-d10 undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form deuterated propionic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Reduction: Can be reduced to primary alcohols using lithium aluminium hydride.

Common Reagents and Conditions

Water: For hydrolysis reactions.

Alcohols: For alcoholysis reactions.

Amines: For aminolysis reactions.

Lithium Aluminium Hydride: For reduction reactions.

Major Products Formed

Deuterated Propionic Acid: From hydrolysis.

Esters: From alcoholysis.

Amides: From aminolysis.

Primary Alcohols: From reduction.

Wissenschaftliche Forschungsanwendungen

Propionic anhydride-d10 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis to introduce deuterium into molecules.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in the development of deuterated drugs to improve metabolic stability.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propionic anhydride-d10 involves its reactivity with nucleophiles. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of deuterated derivatives. The deuterium atoms in the compound provide stability and allow for tracing in various biochemical and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Reactivity

- Propionic Anhydride-d10 vs. Propionic Anhydride: Both share the core structure of two propionyl groups linked by an oxygen atom. However, the deuterated form (d10) replaces all hydrogens in the methyl and methylene groups with deuterium, altering its molecular weight (140.20 vs. 130.14 g/mol) .

- Propionic Anhydride vs. Acetic Anhydride :

Acetic anhydride ((CH₃CO)₂O) has a smaller molecular weight (102.09 g/mol) and lower boiling point (139°C vs. 167°C for propionic anhydride) . Propionic anhydride’s longer alkyl chain enhances hydrophobicity, making it preferable for modifying cellulose fibers in composite materials .

Physical and Thermal Properties

- Boiling Point : Propionic anhydride (167°C) vs. acetic anhydride (139°C) . Deuterated analogs generally exhibit marginally higher boiling points due to isotopic mass effects, though exact data for d10 is unspecified.

- Thermal Stability : Propionic anhydride-modified composites degrade at higher temperatures (TGA data shows stability up to 300°C) compared to unmodified fibers .

Research Findings and Data Tables

Table 1: Key Properties of this compound and Analogues

Table 2: Performance in Composite Materials (Propionic Anhydride vs. Controls)

Biologische Aktivität

Propionic anhydride-d10 is a deuterated form of propionic anhydride, commonly used in biological research for isotopic labeling in mass spectrometry and proteomics. The compound is significant in studies related to metabolic pathways, histone modifications, and protein interactions. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C6H10O3 (with deuterium substitution)

- Molecular Weight : Approximately 130.15 g/mol

- CAS Number : 870471-31-1

Propionic anhydride acts as a reagent for acylation, particularly in the derivatization of amino acids and peptides. It facilitates the introduction of propionyl groups to the N-terminal amines and lysine side chains, which is crucial for enhancing the detection sensitivity in mass spectrometry analyses. The incorporation of deuterium allows for precise quantification through isotopic labeling techniques.

1. Histone Modification

Recent studies have shown that this compound is instrumental in examining histone modifications. For example, it has been utilized to investigate the effects of propionate metabolism on histone H3 propionylation, leading to transcriptional changes that can impact cardiac function. The study demonstrated that disturbances in propionate metabolism resulted in increased acetylation at gene promoters related to contractile dysfunction .

2. Quantitative Proteomics

This compound has been employed in quantitative proteomics to analyze protein phosphorylation states. In one study, researchers labeled peptides with d10-propionic anhydride to determine site-specific changes in phosphorylation levels in response to various treatments, such as cocaine and amphetamines . This method allows for a detailed understanding of signaling pathways and protein interactions within cellular contexts.

Case Studies

Research Findings

- Transcriptional Changes : Propionate metabolism affects gene expression through epigenetic modifications, notably histone acetylation and methylation patterns that influence cardiac health .

- Mass Spectrometry Applications : The use of d10-propionic anhydride enhances the detection capabilities in mass spectrometric analyses, allowing for more accurate quantification of post-translational modifications .

- Metabolic Pathways : Propionic acid derivatives play a role in various metabolic pathways, including energy metabolism and signaling processes that can influence cellular functions .

Q & A

Basic Research Questions

Q. How can researchers synthesize Propionic Anhydride-d10 with high isotopic purity for mechanistic studies?

- Methodological Answer : Propionic Anhydride-d10 is synthesized via ethylene carbonylation using deuterated propionic acid (C2D5COOD) and CO under catalytic conditions. Eastman's laboratory protocol employs a Mo hexacarbonyl catalyst at 180°C and 750 psig, achieving 99% ethylene conversion and 70% yield . To ensure isotopic purity (>98%), post-synthesis purification via fractional distillation under inert atmosphere is critical. Residual ethyl propionate-d10 (byproduct) should be quantified via <sup>1</sup>H NMR or GC-MS to confirm deuterium enrichment .

Q. What are the best practices for handling and storing Propionic Anhydride-d10 to prevent deuteration loss or hydrolysis?

- Methodological Answer : Store in airtight, moisture-free containers under nitrogen at ≤4°C. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) to prevent exothermic decomposition . Pre-experiment calibration of deuterium content via FTIR (C-D stretching at ~2200 cm<sup>-1</sup>) is recommended to verify isotopic integrity. Hydrolysis risks can be mitigated by conducting reactions in anhydrous solvents (e.g., deuterated DMF or THF) .

Advanced Research Questions

Q. How do deuterium isotope effects influence the reaction kinetics of Propionic Anhydride-d10 in acylation reactions compared to its non-deuterated analog?

- Methodological Answer : Deuterium substitution alters reaction kinetics due to increased bond strength (C-D vs. C-H). For example, in nucleophilic acyl substitutions, rate constants (kH/kD) can be measured via stopped-flow spectroscopy under controlled conditions. A study design should include parallel experiments with both analogs, monitoring intermediates via <sup>13</sup>C NMR or mass spectrometry. Data analysis must account for solvent isotope effects (e.g., D2O vs. H2O) .

Q. What strategies optimize the catalytic efficiency of Mo hexacarbonyl in Propionic Anhydride-d10 synthesis while minimizing ethyl propionate-d10 byproduct formation?

- Methodological Answer : Catalyst loading (0.5–2.0 mol%) and CO partial pressure (500–1000 psig) are key variables. A factorial design of experiments (DoE) can identify optimal conditions. Ethyl propionate-d10 byproduct (recycled in the process) should be quantified via GC-FID. Catalyst deactivation due to iodide ligands (e.g., ethyl iodide) can be mitigated by adding iodide scavengers like AgNO3 .

Q. How can researchers quantify trace impurities (e.g., residual propionic acid-d5) in Propionic Anhydride-d10 using advanced analytical techniques?

- Methodological Answer : Use GC-MS with a DB-5MS column and electron ionization (EI) mode. Prepare calibration curves with spiked standards (0.1–5.0 ppm). For deuterated species, high-resolution MS (HRMS) in positive ion mode resolves isotopic clusters. Limit of detection (LOD) < 0.01% can be achieved via multiple reaction monitoring (MRM) .

Data Contradiction and Validation Questions

Q. How should researchers address discrepancies in reported ethylene conversion rates (99% in lab vs. lower in pilot-scale studies) for Propionic Anhydride-d10 synthesis?

- Methodological Answer : Pilot-scale inefficiencies often stem from mass transfer limitations. Validate lab results using a continuous stirred-tank reactor (CSTR) with in-line FTIR to monitor CO consumption. Compare catalyst lifetime via XRD and TEM to assess sintering or ligand loss. Statistical tools like ANOVA can identify significant differences between lab and scaled-up data .

Q. What experimental controls are essential when studying the stability of Propionic Anhydride-d10 in long-term storage for isotopic labeling studies?

- Methodological Answer : Include controls stored under varying conditions (ambient, -20°C, argon-purged). Monthly sampling for <sup>2</sup>H NMR (quantifying D-enrichment) and Karl Fischer titration (moisture content) is critical. Use accelerated stability studies (40°C/75% RH) to predict degradation pathways. Data should be modeled using Arrhenius equations to extrapolate shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.